An In-depth Technical Guide to (+)-SHIN1: A Potent Dual Inhibitor of Serine Hydroxymethyltransferase
An In-depth Technical Guide to (+)-SHIN1: A Potent Dual Inhibitor of Serine Hydroxymethyltransferase
(+-SHIN1, also identified as RZ-2994, is a potent, cell-permeable small molecule inhibitor targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. [1][2] This technical guide provides a comprehensive overview of (+)-SHIN1 for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Concepts and Mechanism of Action
(+)-SHIN1 is a pyrazolopyran derivative that acts as a competitive inhibitor of SHMT1 and SHMT2 with respect to the folate substrate.[3][4] These enzymes are crucial for one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[5] This reaction is a primary source of 1C units, which are essential for the biosynthesis of purines and thymidylate, critical components of DNA and RNA.
By inhibiting both SHMT isoforms, (+)-SHIN1 effectively depletes the cellular pool of 1C units.[3][6] This disruption of 1C metabolism leads to a reduction in purine synthesis, ultimately hindering cell growth and proliferation, particularly in cancer cells that exhibit high rates of proliferation and are often dependent on serine metabolism.[1][2] The anti-proliferative effects of (+)-SHIN1 can be rescued by the addition of formate, a downstream source of 1C units, confirming its on-target activity.[6][7] However, this rescue is dependent on the presence of glycine in the media, as the SHMT reaction is also a key source of this amino acid.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for (+)-SHIN1.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) |
| Human SHMT1 | 5 |
| Human SHMT2 | 13 |
Data sourced from multiple studies.[1][2][8]
Table 2: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Cancer | 870 |
| SHMT2 knockout HCT-116 | Colon Cancer | < 50 |
| 8988T | Pancreatic Cancer | < 100 |
| T-ALL cell lines (average) | T-cell Acute Lymphoblastic Leukemia | 2800 |
| B-ALL cell lines (average) | B-cell Acute Lymphoblastic Leukemia | 4400 |
| AML cell lines (average) | Acute Myeloid Leukemia | 8100 |
Data compiled from various research articles.[3][6][9]
Table 3: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.48 g/mol |
| CAS Number | 2146095-85-2 |
| Solubility | Soluble in DMSO |
Information obtained from supplier datasheets.[8][10]
Experimental Protocols
This section details the methodologies for key experiments involving (+)-SHIN1.
SHMT1/2 Enzymatic Inhibition Assay
A definitive, detailed protocol for a SHMT1/2 enzymatic inhibition assay with (+)-SHIN1 was not available in the public domain at the time of this review. However, based on common practices for enzyme kinetics, a radioisotope-based assay is a likely method.
Principle: This assay would measure the rate of conversion of [3H]-serine to [3H]-glycine by recombinant human SHMT1 or SHMT2 in the presence of various concentrations of (+)-SHIN1.
Materials:
-
Recombinant human SHMT1 and SHMT2
-
(+)-SHIN1
-
[3H]-L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure (Hypothetical):
-
Prepare a reaction mixture containing assay buffer, PLP, THF, and recombinant SHMT1 or SHMT2.
-
Add varying concentrations of (+)-SHIN1 (dissolved in DMSO) to the reaction mixture. An equivalent volume of DMSO should be used as a vehicle control.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding [3H]-L-serine.
-
Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.
-
Terminate the reaction (e.g., by adding a strong acid).
-
Separate the product ([3H]-glycine) from the substrate ([3H]-serine) using a suitable method, such as ion-exchange chromatography.
-
Quantify the amount of [3H]-glycine produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of (+)-SHIN1 and determine the IC50 value by fitting the data to a dose-response curve.
HCT-116 Cell Growth Inhibition Assay
Principle: This assay determines the effect of (+)-SHIN1 on the proliferation of the human colorectal carcinoma cell line HCT-116.
Materials:
-
HCT-116 cells
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
(+)-SHIN1
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed HCT-116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-SHIN1 in complete culture medium. A vehicle control with the same concentration of DMSO should also be prepared.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of (+)-SHIN1.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Metabolite Extraction and LC-MS Analysis
Principle: This protocol outlines the extraction of intracellular metabolites from cells treated with (+)-SHIN1 for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the impact on the metabolome.
Materials:
-
HCT-116 cells cultured in 6-well plates
-
(+)-SHIN1
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
LC-MS system
Procedure:
-
Culture HCT-116 cells to a desired confluency in 6-well plates.
-
Treat the cells with (+)-SHIN1 or vehicle (DMSO) for a specified duration.
-
Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites by adding a sufficient volume of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate and incubate on ice to ensure complete extraction.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system to identify and quantify changes in metabolite levels, particularly those in the purine biosynthesis pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by (+)-SHIN1 and the experimental workflows.
Caption: Mechanism of action of (+)-SHIN1.
References
- 1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]
